molecular formula C8H9ClO2 B13972005 1,3-Dimethyl-2-oxocyclopent-3-ene-1-carbonyl chloride CAS No. 97424-77-6

1,3-Dimethyl-2-oxocyclopent-3-ene-1-carbonyl chloride

Cat. No.: B13972005
CAS No.: 97424-77-6
M. Wt: 172.61 g/mol
InChI Key: ZRKNZSNZNHCPDI-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-oxocyclopent-3-ene-1-carbonyl chloride is an organic compound with the molecular formula C8H9ClO2. It is characterized by a five-membered ring structure containing a ketone and an acyl chloride functional group. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-2-oxocyclopent-3-ene-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1,3-dimethyl-2-oxocyclopent-3-ene-1-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:

C8H10O3+SOCl2C8H9ClO2+SO2+HCl\text{C8H10O3} + \text{SOCl2} \rightarrow \text{C8H9ClO2} + \text{SO2} + \text{HCl} C8H10O3+SOCl2→C8H9ClO2+SO2+HCl

This method ensures the conversion of the carboxylic acid group to the acyl chloride group, yielding this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-oxocyclopent-3-ene-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethyl-2-oxocyclopent-3-ene-1-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2-oxocyclopent-3-ene-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of amides and esters. The ketone group can also participate in redox reactions, further expanding the compound’s utility in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-2-oxocyclopent-3-ene-1-carboxylic acid
  • 1,3-Dimethyl-2-oxocyclopent-3-ene-1-methyl ester
  • 1,3-Dimethyl-2-oxocyclopent-3-ene-1-amine

Uniqueness

1,3-Dimethyl-2-oxocyclopent-3-ene-1-carbonyl chloride is unique due to the presence of both a ketone and an acyl chloride functional group within a five-membered ring structure. This combination of functional groups imparts distinct reactivity and versatility, making it valuable in various chemical and industrial applications .

Properties

CAS No.

97424-77-6

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

IUPAC Name

1,3-dimethyl-2-oxocyclopent-3-ene-1-carbonyl chloride

InChI

InChI=1S/C8H9ClO2/c1-5-3-4-8(2,6(5)10)7(9)11/h3H,4H2,1-2H3

InChI Key

ZRKNZSNZNHCPDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1=O)(C)C(=O)Cl

Origin of Product

United States

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